4,6-DI(TERT-BUTYL)-2-(3,5-DICHLORO-2-HYDROXYPHENYL)-1,3-BENZOXAZOL-7-OL
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Overview
Description
4,6-DI(TERT-BUTYL)-2-(3,5-DICHLORO-2-HYDROXYPHENYL)-1,3-BENZOXAZOL-7-OL is a synthetic organic compound that belongs to the class of benzoxazoles. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-DI(TERT-BUTYL)-2-(3,5-DICHLORO-2-HYDROXYPHENYL)-1,3-BENZOXAZOL-7-OL typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol with a carboxylic acid derivative.
Introduction of Substituents: The tert-butyl groups and the dichloro-hydroxyphenyl group are introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can occur at the dichloro groups, converting them to less chlorinated derivatives.
Substitution: Various substitution reactions can take place, especially at the benzoxazole ring and the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dechlorinated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers or other materials for enhanced properties.
Biology
Drug Development: Due to its potential biological activity, it may be explored as a lead compound in drug discovery.
Biochemical Studies: It can be used to study enzyme interactions and other biochemical processes.
Medicine
Therapeutic Agents: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent.
Diagnostic Tools: It may be used in imaging or diagnostic assays.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other compounds.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4,6-DI(TERT-BUTYL)-2-(3,5-DICHLORO-2-HYDROXYPHENYL)-1,3-BENZOXAZOL-7-OL involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the biological context and the specific activity being studied.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole structures.
Phenyl Substituted Compounds: Compounds with similar phenyl group substitutions.
Uniqueness
4,6-DI(TERT-BUTYL)-2-(3,5-DICHLORO-2-HYDROXYPHENYL)-1,3-BENZOXAZOL-7-OL is unique due to its specific combination of substituents, which may confer distinct biological and chemical properties compared to other benzoxazole derivatives.
Properties
IUPAC Name |
4,6-ditert-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO3/c1-20(2,3)12-9-13(21(4,5)6)17(26)18-15(12)24-19(27-18)11-7-10(22)8-14(23)16(11)25/h7-9,25-26H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEJGXYKPLKYAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C2=C1N=C(O2)C3=C(C(=CC(=C3)Cl)Cl)O)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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